N-Nicotinoyl dopamine

Description

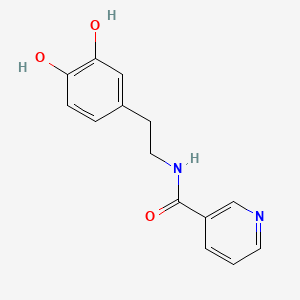

Structure

3D Structure

Properties

CAS No. |

84454-97-7 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O3/c17-12-4-3-10(8-13(12)18)5-7-16-14(19)11-2-1-6-15-9-11/h1-4,6,8-9,17-18H,5,7H2,(H,16,19) |

InChI Key |

UNFZEXBBGOCRBZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCCC2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCC2=CC(=C(C=C2)O)O |

Other CAS No. |

84454-97-7 |

Synonyms |

N-nicotinoyl dopamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Nicotinoyl Dopamine

Chemical Synthesis Pathways for N-Nicotinoyl Dopamine (B1211576)

The fundamental approach to synthesizing N-Nicotinoyl dopamine involves the formation of an amide bond between the carboxylic acid group of nicotinic acid and the primary amine group of dopamine. This can be achieved through several established chemical synthesis pathways.

The primary method for the synthesis of this compound is through a direct amidation reaction. A common strategy involves the activation of the carboxylic acid of nicotinic acid to facilitate nucleophilic attack by the amine group of dopamine. One reported synthesis of this compound highlights its creation as a novel niacinamide derivative. nih.gov

A general and efficient method for the synthesis of N-acyldopamines, which includes this compound, utilizes a condensation agent. For instance, propylphosphoric acid cyclic anhydride (B1165640) (PPACA) has been successfully used to synthesize various N-acyldopamines, including deuterated versions, without the need for protecting groups on the dopamine catechol hydroxyls. nih.gov This approach is advantageous due to its efficiency and mild reaction conditions.

The synthesis process can be summarized in the following steps:

Activation of Nicotinic Acid: Nicotinic acid is converted into a more reactive species, such as an acyl chloride or an activated ester. A common method involves reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride. prepchem.com

Coupling with Dopamine: The activated nicotinic acid derivative is then reacted with dopamine hydrochloride in the presence of a base to neutralize the hydrochloride and facilitate the amidation reaction.

Purification: The final product, this compound, is then purified using standard techniques such as chromatography.

While the primary focus is on the amide linkage in this compound, the synthesis of nicotinoyl-dopamine conjugates can also theoretically involve esterification. This would entail reacting nicotinic acid with one of the hydroxyl groups of the dopamine catechol moiety. However, the amine group of dopamine is generally more nucleophilic than the hydroxyl groups, making selective amidation the more common and direct route. The synthesis of nicotinic acid esters with other molecules, such as resveratrol, has been documented and typically involves the use of nicotinoyl chloride. google.com

| Reaction Type | Reactants | Key Reagents/Conditions | Bond Formed | Primary Product |

|---|---|---|---|---|

| Amidation | Nicotinic Acid and Dopamine | Condensation agents (e.g., PPACA), or conversion to acyl chloride (e.g., with thionyl chloride) followed by reaction with dopamine. | Amide (-CO-NH-) | This compound |

| Esterification (Hypothetical) | Nicotinic Acid and Dopamine | Acid catalyst and removal of water, or conversion to acyl chloride followed by reaction with dopamine under conditions favoring O-acylation. | Ester (-CO-O-) | Nicotinoyl ester of dopamine |

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in chemistry. For the synthesis of this compound and related compounds, several green chemistry principles can be applied. These include the use of enzymatic catalysts, microwave-assisted synthesis, and flow chemistry.

Enzymatic synthesis offers a highly selective and efficient alternative to traditional chemical methods. Enzymes can catalyze reactions under mild conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. For instance, enzymatic N-acylation methods have been developed for the synthesis of other N-acyl dopamines, such as N-eicosapentaenoyl dopamine, using enzymes like Novozym® 435. researchgate.net Similar enzymatic strategies could potentially be applied to the synthesis of this compound. The enzymatic synthesis of nicotinic acid itself and its precursor, nicotinamide (B372718) mononucleotide, has also been a subject of research, indicating the feasibility of biocatalytic routes in this chemical space. nih.govnih.gov

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. nih.govresearchgate.net The application of microwave irradiation can accelerate the amidation reaction between nicotinic acid and dopamine, potentially leading to higher yields and fewer byproducts. Microwave-assisted methods have been successfully used in the synthesis of various organic compounds, including those with amide bonds. researchgate.net

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. chemistryviews.org Flow reactors offer enhanced control over reaction parameters, improved safety when dealing with hazardous reagents, and the potential for process automation. nih.gov The synthesis of amides under flow conditions has been demonstrated, suggesting that a continuous flow process for the production of this compound could be developed. researchgate.net This would involve pumping solutions of the reactants through a heated reactor coil, where the amidation reaction would occur.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Investigations

To explore the biological activities of this compound and to optimize its properties, the synthesis of various analogs and derivatives is essential for structure-activity relationship (SAR) studies. These studies involve systematically modifying different parts of the molecule to understand how these changes affect its biological function. nih.gov

The synthesis of N-acyl dopamine analogs with varying acyl chains has been a key area of investigation. For example, dopamine amides with fatty acids of different lengths and degrees of saturation, such as palmitic, stearic, and linoleic acid, have been synthesized to study their effects on the central nervous system. nih.gov The general synthetic approach for these analogs is similar to that of this compound, involving the amidation of dopamine with the corresponding carboxylic acid or its activated derivative.

SAR studies on N-acyl dopamine derivatives have revealed that the nature of both the acyl group and the dopamine moiety are critical for their biological activity. ebi.ac.uk For instance, modifications to the catechol ring of dopamine or the length and flexibility of the linker between the amide bond and the aromatic rings can significantly impact receptor binding and functional activity. acs.org The synthesis of a variety of N-substituted dopamine derivatives has been crucial in elucidating these relationships.

| Analog Type | Modification | Rationale for Synthesis | General Synthetic Approach |

|---|---|---|---|

| Acyl Chain Variation | Replacement of the nicotinoyl group with other acyl groups (e.g., different fatty acids, other aromatic acids). | To investigate the influence of the acyl group's size, lipophilicity, and electronic properties on biological activity. | Amidation of dopamine with the corresponding carboxylic acid or its activated form. |

| Dopamine Moiety Modification | Substitution on the catechol ring or modification of the ethylamine (B1201723) side chain of dopamine. | To determine the importance of the catechol hydroxyl groups and the ethylamine linker for receptor interaction. | Synthesis of the modified dopamine analog followed by amidation with nicotinic acid. |

| Linker Modification | Altering the length or flexibility of the linker between the nicotinoyl and dopamine moieties (if applicable in more complex analogs). | To optimize the spatial orientation of the key pharmacophoric groups. | Multi-step synthesis involving the construction of the desired linker and subsequent coupling of the aromatic moieties. |

Advanced Synthetic Strategies for Isotope-Labeled this compound for Research Applications

Isotope-labeled compounds are indispensable tools in various research applications, including metabolic studies, pharmacokinetic analysis, and receptor binding assays. The synthesis of isotope-labeled this compound can be achieved by incorporating stable or radioactive isotopes at specific positions within the molecule.

Deuterium labeling is a common strategy to create internal standards for mass spectrometry-based quantification and to study kinetic isotope effects. chem-station.com Deuterium-labeled this compound can be synthesized using deuterated starting materials. For instance, deuterated N-palmitoyl dopamine-d5 and N-stearoyl dopamine-d5 have been efficiently synthesized. nih.gov A similar approach could be used for this compound by employing deuterated nicotinic acid or deuterated dopamine. The synthesis of deuterium-labeled dopamine has been reported, which can then be used in the amidation reaction. researchgate.netresearchgate.net

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling are often used in nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure and dynamics of molecules. The synthesis of ¹³C- or ¹⁵N-labeled this compound would involve the use of nicotinic acid or dopamine enriched with these stable isotopes.

Radioactive isotope labeling, such as with Carbon-14 (¹⁴C) or Tritium (³H), is crucial for quantitative drug metabolism and disposition studies. openmedscience.com The synthesis of ¹⁴C-labeled this compound would likely involve the use of ¹⁴C-labeled nicotinic acid in the coupling reaction with dopamine. nih.gov The synthesis of ¹⁴C-labeled active pharmaceutical ingredients is a specialized field that requires careful handling of radioactive materials. nih.gov

For in vivo imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are used. The synthesis of a PET radiotracer based on the this compound structure would require rapid and efficient radiolabeling methods. rsc.orgnih.gov For example, ¹¹C-labeling often involves the reaction of a precursor molecule with [¹¹C]CO₂ or [¹¹C]methyl iodide. nih.govmdpi.com The development of such radiolabeled analogs would enable the non-invasive study of the distribution and target engagement of this compound in living organisms.

Molecular and Cellular Pharmacology of N Nicotinoyl Dopamine

Modulation of Oxidative Stress Pathways by N-Nicotinoyl Dopamine (B1211576)

N-Nicotinoyl dopamine (NND), a derivative of niacinamide, has demonstrated significant capabilities in modulating pathways associated with oxidative stress. sci-hub.senih.gov This compound's antioxidant properties are evident through its direct scavenging of free radicals, induction of the body's own antioxidant defenses, and its ability to reduce the buildup of harmful reactive oxygen species (ROS). sci-hub.senih.govmdpi.com

Direct Antioxidant Activity (e.g., Free Radical Scavenging)

This compound exhibits direct antioxidant effects by scavenging free radicals. sci-hub.semdpi.com A key indicator of this activity is its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. sci-hub.semdpi.com This demonstrates the compound's capacity to neutralize potentially damaging free radicals, a fundamental aspect of its antioxidant profile. sci-hub.semdpi.com

In a comparative analysis, the DPPH radical scavenging activity of this compound was evaluated against Niacinamide and Vitamin C.

DPPH Radical Scavenging Activity

| Compound | Activity |

|---|---|

| This compound | High |

| Niacinamide | Low |

| Vitamin C | High |

Induction of Endogenous Antioxidant Systems (e.g., Nrf2-NQO1 Pathway Activation)

Beyond its direct scavenging actions, this compound is also involved in the activation of the body's innate antioxidant response systems. nih.gov It has been shown to activate NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This activation is mediated through the Nrf2-phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway. nih.gov The transcription factor Nrf2 is a critical regulator of the expression of numerous antioxidant and detoxification genes. nih.govencyclopedia.pub When activated, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for protective enzymes like NQO1 and heme oxygenase-1 (HO-1). nih.govencyclopedia.pubresearchgate.net This mechanism allows this compound to bolster the cell's internal defenses against oxidative damage. nih.gov

Attenuation of Reactive Oxygen Species (ROS) Accumulation

A significant consequence of this compound's antioxidant activities is the reduction of intracellular reactive oxygen species (ROS) accumulation. sci-hub.semdpi.com Specifically, it has been shown to protect against ROS accumulation induced by UVB irradiation in HaCaT cells, a human keratinocyte cell line. sci-hub.semdpi.com This protective effect is crucial as excessive ROS can lead to cellular damage, a factor in various pathological conditions. nih.govfrontiersin.org The ability of this compound to mitigate ROS buildup underscores its therapeutic potential in conditions exacerbated by oxidative stress. sci-hub.semdpi.com

Anti-inflammatory Mechanisms of this compound

This compound also possesses anti-inflammatory properties, contributing to its potential therapeutic applications. sci-hub.senih.gov These mechanisms involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. sci-hub.senih.gov

Inhibition of Pro-inflammatory Mediator Expression (e.g., TNF-α, IL-1β)

Studies have indicated that dopamine and its derivatives can influence the production of pro-inflammatory cytokines. mdpi.comfrontiersin.org For instance, dopamine has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com While direct studies on this compound's effect on these specific cytokines are part of ongoing research, the known anti-inflammatory actions of related dopamine compounds suggest a similar potential. mdpi.comnih.gov The regulation of these mediators is critical, as they play a central role in the inflammatory cascade. nih.govnih.gov

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of dopamine-related compounds are often linked to the modulation of critical signaling pathways. researchgate.netfrontiersin.org One of the key pathways implicated is the nuclear factor kappa B (NF-κB) pathway. researchgate.netfrontiersin.org Dopamine has been shown to inhibit NF-κB, a transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net The activation of dopamine receptors can lead to the inhibition of NF-κB, thereby reducing the expression of inflammatory cytokines. researchgate.netfrontiersin.org This modulation of inflammatory signaling pathways is a crucial aspect of the anti-inflammatory profile of dopamine and its derivatives. researchgate.netfrontiersin.org

Interaction with Immunomodulatory Receptors and Cellular Processes

While direct studies on this compound's specific interactions with immunomodulatory receptors are not extensively detailed in current literature, its parent molecule, dopamine, is recognized as a significant immunoregulatory factor. mdpi.com Dopamine receptors are expressed on a wide array of immune cells, where dopamine can modulate processes such as T-cell activation, antigen presentation, and inflammation. mdpi.comsemanticscholar.org The immunomodulatory effects of dopamine are concentration-dependent and can vary based on the specific immune cell type and its activation state. researchgate.net For instance, dopamine can influence cytokine secretion, with D2-like receptor activation on macrophages decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 at certain concentrations. researchgate.netthegoodscentscompany.com Conversely, activation of D3 receptors on CD4+ T-cells can promote a pro-inflammatory Th1/Th17-mediated immunity. semanticscholar.org

Given that this compound is a derivative of dopamine, it is plausible that it retains some of these immunomodulatory capabilities. It has demonstrated antioxidant properties, which can be linked to anti-inflammatory effects. nih.gov However, specific research elucidating the direct binding and functional modulation of immunomodulatory receptors such as Toll-like receptors or cytokine receptors by this compound is needed to fully understand its role in cellular immune processes.

Mechanisms Underlying Regulation of Melanin (B1238610) Homeostasis by this compound

This compound, a derivative of niacinamide, has been investigated for its effects on skin pigmentation. eskeen.com.phjcadonline.com Its mechanism of action in regulating melanin homeostasis appears to be distinct from many traditional skin-lightening agents.

A primary mechanism by which this compound is understood to regulate skin pigmentation is through the inhibition of melanosome transfer. eskeen.com.phnih.govmdpi.com Melanosomes are specialized organelles within melanocytes that synthesize and store melanin. mdpi.com For skin pigmentation to occur, these melanosomes must be transferred from the melanocytes to the surrounding keratinocytes in the epidermis. eskeen.com.ph

Studies have shown that this compound effectively inhibits this transfer process in co-culture models of human melanocytes and keratinocytes. nih.govmdpi.com This action is similar to its parent compound, niacinamide, which is also known to function by inhibiting melanosome transfer. eskeen.com.ph The inhibition of melanosome export has been observed without affecting the viability of the cells involved. nih.gov This suggests that this compound's skin-lightening effect is achieved by preventing the distribution of melanin rather than by cytotoxicity. nih.govnih.gov

Table 1: Effect of this compound on Melanosome Transfer

| Cell Model | Observation | Reference |

|---|---|---|

| Normal human melanocyte-keratinocyte co-culture | Inhibition of melanosome transfer | nih.govmdpi.com |

| Reconstructed skin model | Decreased melanin production and skin lightening | eskeen.com.phnih.gov |

This lack of direct enzymatic inhibition distinguishes this compound from many other depigmenting agents that target the melanin production pathway itself. eskeen.com.ph The primary mechanism remains the blockade of melanosome transport to keratinocytes. nih.govmdpi.com

Table 2: this compound's Effect on Melanogenesis in B16F10 Cells

| Parameter | Result | Reference |

|---|---|---|

| Tyrosinase Activity | No inhibition | eskeen.com.phmdpi.comnih.gov |

| Melanin Synthesis | No inhibition | eskeen.com.phnih.govmdpi.comnih.gov |

| Expression of Melanogenesis-Related Factors (Tyrosinase, TRP-1, TRP-2, MITF) | Not inhibited | eskeen.com.ph |

Neurotransmitter System Interactions and Receptor Modulation (Preclinical/Mechanism-Focused)

As a derivative of the neurotransmitter dopamine, this compound's interactions with neuronal signaling pathways are of significant interest.

The brain has several distinct dopaminergic pathways, such as the nigrostriatal, mesolimbic, mesocortical, and tuberoinfundibular pathways, which are crucial for motor control, reward, cognition, and neuroendocrine function. wikipedia.orgwikipedia.org Dopamine exerts its effects by binding to five main subtypes of G-protein-coupled receptors, broadly classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. nih.govresearchgate.netdrugbank.com

While direct studies on this compound's specific binding affinities and functional activities at these various dopamine receptor subtypes are not extensively available, its structural similarity to dopamine suggests a potential for interaction. nih.gov The nicotinoyl moiety introduces a structural modification that could alter its receptor binding profile compared to dopamine itself. Nicotine (B1678760), another compound with a pyridine (B92270) ring, is known to influence dopaminergic neurons by binding to nicotinic acetylcholine (B1216132) receptors, leading to dopamine release. pharmgkb.org It is conceivable that the nicotinoyl group in this compound could modulate its interaction with dopaminergic or other receptor systems. Further preclinical research is required to elucidate the precise nature of this compound's interactions with dopamine receptor systems and its impact on the major dopaminergic pathways. mdpi.com

The metabolism of dopamine in the brain is tightly regulated by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), and its synaptic concentration is controlled by the dopamine transporter (DAT). nih.govresearchgate.net There is evidence that nicotinamide (B372718) (a component of this compound) and its derivatives can influence neurotransmitter systems. For instance, in experimental models of parkinsonism, nicotinamide adenine (B156593) dinucleotide (NAD), a metabolite of nicotinamide, partially normalized impaired dopamine uptake. researchgate.net

The relationship between the dopaminergic and serotonergic systems is complex, with interactions occurring at various levels, including receptor co-expression and regulation of neurotransmitter release. harvard.edu For example, nitric oxide, an intracellular messenger, has been shown to increase the release of both dopamine and serotonin (B10506) in certain brain regions. nih.govnih.gov While direct evidence on how this compound affects dopamine uptake or serotonin levels is scarce, its constituent parts, nicotinamide and dopamine, are deeply involved in these processes. medicalnewstoday.commdpi.com Further investigation is needed to determine if this compound itself directly modulates the activity of neurotransmitter transporters like DAT or influences the synthesis, release, or degradation of serotonin.

Potential Modulation of Other Neurotransmitter Systems (e.g., Serotonergic, Cholinergic)

While this compound is structurally designed to primarily interact with the dopaminergic system, its constituent parts—a nicotinoyl (niacin-related) moiety and a dopamine molecule—suggest the potential for indirect modulation of other key neurotransmitter systems, namely the serotonergic and cholinergic systems. Direct research investigating the specific effects of this compound on these systems is limited. However, based on the known pharmacology of its components and the broader interactions of nicotinic and dopaminergic pathways, potential mechanisms of modulation can be hypothesized.

There is currently a lack of direct evidence from in vitro or in vivo studies specifically measuring the binding affinity of this compound for serotonergic or cholinergic receptors, or its direct impact on the release and metabolism of serotonin and acetylcholine. The majority of existing research on this compound has focused on its antioxidant properties and its effects on skin pigmentation nih.govnih.govmdpi.com.

One plausible mechanism for indirect modulation is the potential metabolism of this compound into its constituent molecules: dopamine and nicotinic acid (a form of niacin). Should this hydrolysis occur in vivo, the resulting dopamine would exert its well-known effects on the dopaminergic system, which in turn can influence serotonergic and cholinergic activity. For instance, dopamine receptors are known to be present on a subset of serotonergic neurons, and their activation can modulate serotonin release researchgate.net. Similarly, there are intricate interactions between the dopaminergic and cholinergic systems, particularly in brain regions like the striatum, where acetylcholine can modulate dopamine release and vice-versa nih.govnih.govnih.gov.

Furthermore, the nicotinoyl moiety itself suggests a potential, though likely weak, interaction with nicotinic acetylcholine receptors (nAChRs). Nicotinic agonists are known to modulate the release of various neurotransmitters, including serotonin and dopamine. Activation of presynaptic nAChRs can enhance the release of these neurotransmitters nih.gov. If this compound or its metabolites can interact with nAChRs, it could theoretically influence the activity of both serotonergic and cholinergic neurons.

It is important to note that without direct experimental data, these proposed mechanisms remain speculative. The actual physiological effects would depend on several factors, including the rate and extent of this compound metabolism, its ability to cross the blood-brain barrier, and its affinity for various receptors and transporters compared to endogenous ligands.

Detailed Research Findings

Currently, there are no detailed research findings specifically elucidating the direct molecular and cellular pharmacology of this compound on the serotonergic and cholinergic systems. Studies on related compounds, however, can offer some insights into potential interactions. For instance, research on nicotinic agonists has demonstrated their capacity to evoke the release of both dopamine and serotonin, suggesting that compounds with a nicotinic component could have broader neurotransmitter effects.

The table below summarizes the potential indirect modulatory effects of this compound on serotonergic and cholinergic systems, based on the pharmacology of its constituent parts. It is critical to reiterate that these are hypothesized interactions in the absence of direct research.

Table 1: Potential Indirect Modulation of Serotonergic and Cholinergic Systems by this compound

| Neurotransmitter System | Potential Indirect Mechanism of Modulation | Underlying Rationale |

| Serotonergic System | Modulation of serotonin release and activity. | - Metabolism to dopamine, which can then act on dopamine receptors located on serotonergic neurons researchgate.net. - Potential weak agonist activity at nicotinic acetylcholine receptors by the nicotinoyl moiety, which can influence serotonin release. |

| Cholinergic System | Interaction with nicotinic acetylcholine receptors (nAChRs). | - The presence of the nicotinoyl moiety suggests a possible, though likely low-affinity, interaction with nAChRs. - Dopamine, a potential metabolite, is known to have complex, reciprocal interactions with the cholinergic system in various brain regions nih.govnih.govnih.gov. |

Preclinical Investigations of N Nicotinoyl Dopamine in in Vitro and Animal Disease Models

Neuroprotective and Neurorestorative Effects in Neurodegenerative Disease Models

N-Nicotinoyl dopamine (B1211576), a derivative of the neurotransmitter dopamine, has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases. Its therapeutic potential stems from its ability to counteract several pathological processes implicated in neuronal damage, including oxidative stress and neuroinflammation.

Studies in Parkinson's Disease Preclinical Models (e.g., MPTP, Rotenone models)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. Preclinical models that mimic this neuronal degeneration are crucial for developing and testing new therapeutic agents. Common models include the use of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone, which selectively damage dopaminergic neurons and replicate key features of PD pathology. mdpi.comfrontiersin.org

Preservation of Dopaminergic Neurons and Tyrosine Hydroxylase (TH) Expression

A hallmark of Parkinson's disease is the loss of dopaminergic (DA) neurons. mdpi.com Studies utilizing neurotoxin-based models of PD have investigated the potential of N-Nicotinoyl dopamine and related nicotinic compounds to protect these vulnerable neurons.

In a model using lipopolysaccharide (LPS) to induce inflammation and neuronal damage, pretreatment with nicotine (B1678760) was found to significantly decrease the loss of tyrosine hydroxylase-immunopositive (TH-ip) cells, which are indicative of dopaminergic neurons. nih.gov The protective effect was substantial, with the loss of these cells being approximately twice as high in the group treated with LPS alone compared to the nicotine-pretreated group. nih.gov This neuroprotective action was linked to the modulation of microglial activation via α7 nicotinic acetylcholine (B1216132) receptors. nih.gov

Furthermore, in rotenone-induced PD models, both in vivo and in vitro, nicotine demonstrated a protective effect against DA neuronal cell toxicity. researchgate.net Simultaneous administration of nicotine inhibited motor deficits and the loss of DA neurons in the substantia nigra of rotenone-treated mice. researchgate.net The underlying mechanism for this protection appears to involve the activation of α4β2 or α7 nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of the PI3K-Akt/PKB signaling pathway. researchgate.net

Treatment with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, leads to a significant reduction in the number of TH-immunoreactive neurons and TH mRNA levels in cultured dopaminergic cells. nih.gov The neuroprotective effects of nicotinic agonists have been observed in cellular models using MPP+, where they inhibit cell death. nih.gov This protection is mediated through the α7 nAChR, as blocking this receptor prevents the protective effects. nih.gov

| Preclinical Model | Key Findings on Neuroprotection |

| LPS-induced Inflammation | Nicotine pretreatment significantly reduced the loss of tyrosine hydroxylase-immunopositive (TH-ip) neurons. nih.gov |

| Rotenone-induced PD Model | Nicotine inhibited motor deficits and dopaminergic neuronal cell loss in the substantia nigra. researchgate.net |

| MPP+ Cellular Model | Nicotinic agonists inhibited MPP+-induced cell death of dopaminergic neurons. nih.gov |

Attenuation of Neuroinflammation and Oxidative Damage in Brain Tissues

Neuroinflammation and oxidative stress are key contributors to the progressive degeneration of dopaminergic neurons in Parkinson's disease. mdpi.com Dopamine itself can contribute to oxidative stress through its metabolism and auto-oxidation, leading to the formation of reactive oxygen species (ROS) and reactive quinones that can damage neurons. researchgate.net

This compound has demonstrated antioxidant properties, including the ability to scavenge free radicals. nih.govmdpi.com This antioxidant capacity is crucial in protecting against the oxidative damage that is a hallmark of neurodegenerative diseases. nih.govmdpi.com In cellular models, this compound has been shown to protect against ROS accumulation. nih.govmdpi.com

Studies on related nicotinic compounds further support the role of this class of molecules in mitigating neuroinflammation and oxidative stress. Nicotine has been shown to decrease microglial activation and the subsequent release of pro-inflammatory factors like tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli such as lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is mediated through the activation of α7 nicotinic acetylcholine receptors on microglia. nih.gov In animal models, chronic nicotine pretreatment dramatically decreased the loss of dopaminergic neurons induced by LPS, which was associated with a reduction in TNF-α formation. nih.gov

Furthermore, in models of neuroinflammation, the activation of dopamine receptors has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. nih.govmdpi.com Dopamine can inhibit the production of TNF-α and may enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.gov

| Compound/Agonist | Model | Key Findings on Anti-inflammatory and Antioxidant Effects |

| This compound | In vitro | Showed antioxidant properties and protected against ROS accumulation. nih.govmdpi.com |

| Nicotine | LPS-induced inflammation (in vitro & in vivo) | Decreased microglial activation and release of TNF-α; protected dopaminergic neurons. nih.gov |

| Dopamine | General inflammation models | Inhibits cytokine production and decreases oxidative stress. nih.gov |

Modulation of Neurotrophic Factor Expression

Neurotrophic factors are essential for the survival, growth, and function of neurons. In the context of Parkinson's disease, brain-derived neurotrophic factor (BDNF) is of particular interest. Dopamine itself has been shown to regulate the expression of BDNF in cultured striatal cells. nih.gov Stimulation with dopamine or a dopamine D1 receptor agonist increased both BDNF mRNA and protein levels in neuronal cultures, suggesting a role for dopamine in the developmental regulation of this crucial neurotrophic factor. nih.gov

Studies on related N-acyl dopamine compounds have further elucidated the link between these molecules and neurotrophic factor expression, particularly under conditions of oxidative stress. mdpi.com N-arachidonoyl dopamine (NADA) and N-docosahexaenoyl dopamine (NDDA) were found to promote the release of BDNF into the culture medium of human-induced pluripotent stem cell-derived neuronal cultures. mdpi.com Under oxidative stress conditions, NDDA also increased the mRNA levels of receptors for other neurotrophic factors, such as TRKB, TRKC, and RET. mdpi.com These findings suggest that the neuroprotective effects of N-acyl dopamines may be mediated, at least in part, by their ability to stimulate the expression of neurotrophic factors and their receptors. mdpi.com

Investigations in Models of Ischemic Injury (e.g., Stroke)

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to neuronal death and neurological deficits. mdpi.com The subsequent reperfusion can cause further damage through inflammation and oxidative stress. mdpi.com Nicotinamide (B372718), a related compound, has shown neuroprotective effects in models of focal cerebral ischemia. nih.gov It has been found to reduce infarct volume and neurological deficits when administered after reperfusion. nih.gov

In a mouse model of transient middle cerebral artery occlusion (MCAo), nicotinamide reduced brain infarction and the activation of microglia and macrophages. nih.gov It also decreased the infiltration of neutrophils into the brain and improved the integrity of the blood-brain barrier. nih.gov These effects suggest that nicotinamide's neuroprotective actions in ischemic stroke are mediated by both direct anti-inflammatory effects and the preservation of the blood-brain barrier. nih.gov

Furthermore, agonists of the α7 nicotinic acetylcholine receptor (α7nAChR), a target for nicotinic compounds, have been shown to reduce pro-inflammatory cytokine expression in a rat model of ischemic stroke, highlighting the anti-inflammatory potential of this pathway in the context of ischemic brain injury. researchgate.net

Research in Other Neuroinflammatory Conditions

The anti-inflammatory properties of dopamine and its derivatives extend to a range of neuroinflammatory conditions. nih.govmdpi.com Dopaminergic signaling is involved in neurological diseases associated with inflammatory responses. nih.gov Dopamine can inhibit the production of pro-inflammatory cytokines through D1 receptors and decrease oxidative stress. nih.gov

Derivatives of N-acyl dopamine have been proposed as potential therapeutics in transplantation medicine due to their immunomodulatory, cytoprotective, and anti-inflammatory properties. nih.gov In various models of inflammation, dopamine and its agonists have demonstrated the ability to suppress the production of inflammatory mediators like IL-1β, IL-6, and TNF-α, and to inhibit the activation of the NLRP3 inflammasome. mdpi.comfrontiersin.org

For instance, in experimental models of pancreatitis, dopamine effectively reduces the expression of inflammatory cytokines. mdpi.com Furthermore, the activation of D2-like dopamine receptors has been shown to ameliorate drug-induced inflammatory bowel disease. mdpi.com These findings underscore the broad anti-inflammatory and immunomodulatory potential of dopamine-related compounds in various pathological conditions characterized by inflammation.

Impact on Skin Pigmentation in Reconstructed Epidermis Models and Cell Co-cultures

This compound (NND), a novel derivative of niacinamide, has been investigated for its effects on skin pigmentation. nih.gov Unlike many skin-lightening agents that target the enzymatic activity of tyrosinase, NND's mechanism appears to be distinct. In studies using B16F10 mouse melanoma cells, NND did not inhibit tyrosinase or melanin (B1238610) synthesis directly. nih.govnih.goveskeen.com.phmdpi.com However, its efficacy in reducing pigmentation has been demonstrated in more complex and physiologically relevant models that mimic human skin.

The primary mechanism identified for NND's depigmenting effect is the inhibition of melanosome transfer from melanocytes to surrounding keratinocytes. nih.govmdpi.com This was observed in a normal human melanocyte-keratinocyte co-culture system, where NND effectively suppressed this transfer process. nih.govmdpi.com The compound was shown to inhibit the phagocytic ability of keratinocytes, which is a key step in the uptake of melanosomes. nih.gov This targeted action on melanosome transfer provides an alternative pathway for controlling skin pigmentation, distinct from the direct inhibition of melanin synthesis. eskeen.com.ph

| Model System | NND Concentration | Key Findings | Reference |

|---|---|---|---|

| Reconstructed Human Skin Model | 0.05% | Induced significant skin lightening; decreased melanin production by 31.1%. | eskeen.com.ph |

| Reconstructed Human Skin Model | 0.1% | Induced significant skin lightening; decreased melanin production by 28.5%. | eskeen.com.ph |

| Human Melanocyte-Keratinocyte Co-culture | Not Specified | Inhibited melanosome transfer from melanocytes to keratinocytes. | nih.govmdpi.com |

| B16F10 Mouse Melanoma Cells | Not Specified | No inhibitory effect on tyrosinase activity or melanin synthesis. | nih.govnih.goveskeen.com.phmdpi.com |

Other Emerging Preclinical Applications and Mechanistic Insights

Beyond its role in skin pigmentation, preclinical studies have highlighted other potential therapeutic applications for this compound, primarily stemming from its strong antioxidant properties. nih.goveskeen.com.ph NND retains high antioxidant activity without compromising cell viability. nih.goveskeen.com.ph

One of the key mechanistic insights is NND's capacity as a free radical scavenger. It has demonstrated potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.gov Furthermore, in studies involving HaCaT human keratinocyte cells, NND showed a protective effect against oxidative stress induced by UVB irradiation by preventing the accumulation of reactive oxygen species (ROS). nih.gov This antioxidant capability is a significant attribute, as oxidative stress is a known contributor to various cellular and tissue damage processes.

Emerging research also points towards the potential of N-acyl dopamine derivatives, a class to which NND belongs, in other biomedical fields. These compounds have been proposed as potential alternatives for use in transplantation medicine due to their immunomodulatory, cytoprotective, and anti-inflammatory properties. nih.gov While specific studies on NND in these contexts are limited, the characteristics of the broader N-acyl dopamine family suggest promising avenues for future investigation into its utility beyond dermatology.

| Preclinical Application/Mechanism | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | Demonstrated potent free radical scavenging activity. | nih.gov |

| Cytoprotection | UVB-irradiated HaCaT Cells | Protected against the accumulation of reactive oxygen species (ROS). | nih.gov |

| Potential Immunomodulation | General (N-acyl dopamine derivatives) | Proposed as having immunomodulatory, cytoprotective, and anti-inflammatory properties. | nih.gov |

Pharmacokinetic and Biotransformation Studies of N Nicotinoyl Dopamine in Preclinical Systems

Absorption and Distribution Profiles in Animal Models

Specific pharmacokinetic studies detailing the absorption and distribution of N-Nicotinoyl dopamine (B1211576) are limited in publicly available research. However, insights can be drawn from the study of related N-acyl derivatives and nicotinoyl compounds. The acylation of amines is a strategy employed to create prodrugs with altered physicochemical properties. nih.gov N-acyl derivatives are often more lipophilic than the parent amine, a characteristic that can enhance penetration of the blood-brain barrier (BBB). mdpi.com For instance, certain nicotinoyl amides are noted for their high lipophilicity and ability to cross the BBB. mdpi.com

A relevant analogue, N-nicotinoyl-GABA (Picamilon), a compound formed by synthetically combining niacin (nicotinic acid) and GABA, has been shown to permeate the blood-brain barrier in animal models, including cats, mice, and rats. wikipedia.orgtroscriptions.com This suggests that the nicotinoyl moiety can facilitate the transport of molecules into the central nervous system. Once across the BBB, N-nicotinoyl-GABA is hydrolyzed, releasing its constituent molecules, GABA and niacin. wikipedia.orgtroscriptions.com It is plausible that N-Nicotinoyl dopamine was designed with a similar goal: to utilize the nicotinoyl carrier to transport dopamine across the BBB, as dopamine itself cannot readily do so. focusonneurology.comwikipathways.org

Studies on other dopamine-related compounds in animal models have shown distribution throughout the central nervous system. For example, tracer studies with 125I-labeled DNSP-11, a dopamine neuron stimulating peptide, indicated rapid distribution throughout the CNS and cerebrospinal fluid (CSF) following intranasal administration in rats. uky.edu While the administration route differs, this demonstrates the potential for dopamine-related molecules to distribute within the brain. The distribution of nicotine (B1678760), which shares the pyridine (B92270) ring of the nicotinoyl group, has also been studied in rat brains, with levels tending to be sustained in various brain regions. nih.gov

Metabolic Pathways and Metabolite Identification (e.g., Hydrolysis Products, Conjugates)

The primary metabolic pathway anticipated for this compound is hydrolysis of the amide bond. nih.gov This enzymatic or chemical cleavage would release the two parent components: nicotinic acid (a form of niacin) and dopamine. nih.govwikipedia.org This mechanism is analogous to that of N-nicotinoyl-GABA, which is hydrolyzed in the brain to GABA and niacin. wikipedia.org

Following hydrolysis, the released dopamine enters its well-established metabolic cascade. nih.govmsu.edu Dopamine is inactivated in part through conversion to acidic metabolites. nih.gov The main metabolic products of dopamine are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.govresearchgate.netnih.gov The formation of these metabolites involves a series of enzymatic reactions. nih.gov

In addition to oxidation, dopamine can undergo conjugation reactions. The oxidation of dopamine can lead to the formation of dopamine-protein conjugates. mdpi.com Studies involving the oxidation of dopamine by the enzyme tyrosinase in the presence of proteins have shown the formation of cysteine-dopamine (Cys-DA) isomers. mdpi.com The reaction between dopamine quinone (DAQ), the oxidized form of dopamine, and proteins can yield various conjugates, including 5-S-Cys-DA, 2-S-Cys-DA, and 6-S-Cys-DA. mdpi.com Glutathione-dopamine (GSH-DA) conjugates also represent a potential metabolic product. mdpi.com

Table 1: Potential Metabolites of this compound

| Parent Compound | Metabolic Process | Resulting Metabolite(s) | Notes |

|---|---|---|---|

| This compound | Hydrolysis | Dopamine, Nicotinic Acid (Niacin) | Primary cleavage of the amide bond. wikipedia.org |

| Dopamine | Oxidation (via MAO/ALDH) | 3,4-dihydroxyphenylacetic acid (DOPAC) | A major metabolite of dopamine. nih.govnih.gov |

| Dopamine | Methylation (via COMT) | 3-Methoxytyramine (3-MT) | Intermediate metabolite. nih.govnih.gov |

| 3-Methoxytyramine (3-MT) | Oxidation (via MAO/ALDH) | Homovanillic acid (HVA) | A major end-product of dopamine degradation. nih.govresearchgate.net |

| Dopamine (via Dopamine Quinone) | Conjugation | Cysteine-Dopamine (Cys-DA) Conjugates | Includes isomers like 5-S-Cys-DA. mdpi.com |

| Dopamine | Conjugation | Glutathione-Dopamine (GSH-DA) Conjugates | Another potential conjugation product. mdpi.com |

Excretion Routes in Preclinical Species

Detailed excretion studies for this compound are not extensively documented. However, the excretion patterns of dopamine's primary metabolites have been investigated in preclinical species. In studies using rats, the acidic metabolites of dopamine, homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC), were found to be excreted by the kidneys into the urine. nih.gov Following injection of dopamine into peritubular capillaries in rats, these acidic metabolites were excreted equally by both the microinjected and the contralateral kidney. nih.gov This indicates that once formed, these metabolites are systemically cleared via renal routes. The excretion of the nicotinic acid portion would likely follow its own established metabolic and renal clearance pathways.

Role of Enzymes in this compound Metabolism (e.g., MAO, COMT)

The metabolism of this compound is a two-stage process from an enzymatic perspective. The first stage is the likely hydrolysis of the amide bond, a reaction that can be catalyzed by various hydrolase and amidase enzymes present in the body, although specific enzymes have not been identified in the provided context. nih.gov

The second, more characterized stage involves the enzymatic degradation of the released dopamine. Dopamine itself is a substrate for two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govmsu.edusigmaaldrich.com

Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane, MAO catalyzes the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govsigmaaldrich.comnih.gov This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC. nih.govnih.gov MAO exists in two isoforms, MAO-A and MAO-B, both of which can metabolize dopamine. focusonneurology.comsigmaaldrich.com

Catechol-O-methyltransferase (COMT): This enzyme is found in the synaptic cleft and various other tissues. nih.govsigmaaldrich.com COMT acts on dopamine to catalyze its methylation, resulting in the formation of 3-methoxytyramine (3-MT). nih.govnih.gov Subsequently, 3-MT can be acted upon by MAO and ALDH to produce the final major metabolite, homovanillic acid (HVA). nih.govresearchgate.net

Therefore, the design of this compound as a prodrug is intended to bypass the initial inactivation of dopamine by MAO and COMT in locations like the gut wall and liver, allowing it to reach its target tissues before being converted to active dopamine. nih.gov

Table 2: Key Enzymes in the Metabolism of Released Dopamine

| Enzyme | Abbreviation | Role in Dopamine Metabolism | Cellular Location |

|---|---|---|---|

| Monoamine Oxidase | MAO | Oxidizes dopamine to DOPAL. nih.govsigmaaldrich.com | Outer mitochondrial membrane. sigmaaldrich.comnih.gov |

| Catechol-O-methyltransferase | COMT | Methylates dopamine to 3-methoxytyramine (3-MT). nih.govsigmaaldrich.com | Synaptic cleft, glia, other tissues. nih.govsigmaaldrich.com |

| Aldehyde Dehydrogenase | ALDH | Oxidizes DOPAL to DOPAC. nih.govnih.gov | Mitochondria. sigmaaldrich.com |

Structure Activity Relationship Sar Studies of N Nicotinoyl Dopamine Analogs

Impact of Structural Modifications on Antioxidant and Anti-inflammatory Potency

The antioxidant capacity of N-Nicotinoyl dopamine (B1211576) is primarily attributed to the catechol group (the two adjacent hydroxyl groups) on the dopamine moiety. This structure is an effective scavenger of reactive oxygen species (ROS). nih.gov SAR studies on related N-acyl dopamine derivatives confirm that the integrity of the catechol system is paramount for antioxidant effects. nih.gov

Research on other nicotinic acid derivatives further supports the role of the nicotinoyl moiety in conferring anti-inflammatory effects, often by inhibiting inflammatory mediators like TNF-α and IL-6. nih.gov The combination of the antioxidant dopamine core with the anti-inflammatory nicotinoyl group results in a molecule with dual functions. SAR studies aim to optimize this synergy. For example, altering the substitution pattern on the pyridine (B92270) ring of the nicotinoyl group or changing the length and nature of the linker between the two moieties could fine-tune the anti-inflammatory response.

| Compound | Structural Modification | NO Production Inhibition (IC₅₀, µM) | Antioxidant Activity (DPPH Scavenging, IC₅₀, µM) |

|---|---|---|---|

| Compound 3 (Veslumide B) | Dimer with a 1,4-dioxane (B91453) bridge | > 100 | 15.2 ± 0.9 |

| Compound 5 | Dimer linked via a C-C bond between the aromatic rings | 31.4 ± 1.6 | 14.1 ± 1.0 |

| Compound 7 | Dimer with a C-O-C ether linkage | > 100 | 14.8 ± 0.8 |

| Vitamin C (Positive Control) | Reference Antioxidant | N/A | 20.3 ± 1.1 |

Relationship between Chemical Structure and Melanin (B1238610) Homeostasis Modulation

N-Nicotinoyl dopamine modulates skin pigmentation primarily by regulating melanin homeostasis, rather than by directly inhibiting tyrosinase, the key enzyme in melanin synthesis. nih.govnih.gov Its mechanism of action is believed to involve the inhibition of melanosome transfer from melanocytes to keratinocytes, a process influenced by its niacinamide-like properties. sci-hub.semdpi.com Niacinamide (nicotinamide) is well-known for this effect. sci-hub.se

The structure of this compound cleverly combines two functional components:

The Niacinamide-like Moiety: The nicotinoyl part of the molecule is structurally related to niacinamide and is thought to be responsible for interfering with melanosome transfer. The specific interactions with pathways governing this transfer, such as the protease-activated receptor-2 (PAR-2) pathway, are a subject of ongoing investigation. sci-hub.se

The Dopamine Moiety: The dopamine portion contributes significant antioxidant activity, which helps protect skin cells from oxidative stress, a known trigger for melanogenesis. nih.gov

Modifications to the Dopamine Moiety: Altering or removing the catechol hydroxyl groups would likely diminish the compound's antioxidant capacity, potentially reducing its secondary protective effects against pigmentation triggers.

Modifications to the Nicotinoyl Moiety: Changes to the pyridine ring, such as adding or moving substituent groups, could alter the molecule's ability to interact with the cellular machinery responsible for melanosome transfer. This could either enhance or reduce its inhibitory effect on pigmentation. While this compound itself does not inhibit tyrosinase, some N-feruloyldopamine analogs have been shown to inhibit human tyrosinase, indicating that the choice of the N-acyl group is critical for determining the mechanism of action. mdpi.com

| Molecular Component | Primary Function | Effect of Modification |

|---|---|---|

| Dopamine Moiety (Catechol group) | Antioxidant activity, protection from oxidative stress. nih.gov | Removal or modification of hydroxyl groups would likely decrease antioxidant protection, potentially reducing overall efficacy against environmentally-induced pigmentation. |

| Nicotinoyl Moiety | Inhibition of melanosome transfer from melanocytes to keratinocytes. nih.govsci-hub.se | Altering the pyridine ring structure could enhance or weaken the interaction with cellular transfer mechanisms (e.g., PAR-2 pathway), thereby modulating the skin-lightening effect. |

| Amide Linker | Connects the two functional moieties. | Changes to the linker could affect solubility, stability, and skin penetration, indirectly influencing biological activity. |

SAR for Dopamine Receptor Binding and Other Molecular Target Interactions

Dopamine exerts its effects by binding to five main receptor subtypes, which are grouped into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). wikipedia.org When dopamine is modified into this compound, the addition of the bulky nicotinoyl group to the nitrogen atom drastically alters its interaction with these receptors. Generally, N-alkylation or N-acylation of dopamine reduces affinity for dopamine receptors compared to the parent molecule.

The SAR for dopamine receptor binding is highly specific:

The Catechol Hydroxyls: These groups are critical for high-affinity binding to most dopamine receptors, forming key hydrogen bonds within the receptor's binding pocket.

The Amine Nitrogen: This group is typically protonated at physiological pH and forms an important ionic interaction with a conserved aspartate residue in the transmembrane domain of dopamine receptors.

In this compound, the nitrogen is part of an amide bond and is no longer basic, preventing the crucial ionic interaction. Therefore, this compound itself is not expected to be a potent agonist at dopamine receptors in the same way as dopamine. nih.govresearchgate.net Its effects are more likely mediated by other mechanisms or by potential hydrolysis back to dopamine and nicotinic acid in situ.

However, SAR studies of related compounds show that the N-substituent plays a critical role in determining receptor selectivity. For example, different N-substituted benzamides (which share the amide linkage feature) show varying affinities for D2-like versus D1-like receptors. nih.gov Furthermore, the nicotinoyl moiety could potentially introduce interactions with other targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), although this has not been extensively studied for this specific compound. Chronic tobacco use, which involves nicotine (B1678760), has been shown to alter dopamine turnover and increase the number of high-affinity nicotine binding sites in the brain, highlighting a complex interplay between the nicotinic and dopaminergic systems. nih.gov

| Structural Feature | Role in Binding | Impact of N-Nicotinoyl Modification |

|---|---|---|

| Catechol -OH groups | Essential for hydrogen bonding and high-affinity interaction with the receptor. wikipedia.org | Preserved in this compound, allowing for potential hydrogen bond interactions. |

| Ethylamine (B1201723) Side Chain | Provides the correct spacing and orientation to fit into the binding pocket. | Structure is maintained. |

| Primary Amine (-NH₂) | Forms a critical ionic bond with a conserved aspartate residue in the receptor. wikipedia.orgmdpi.com | Replaced by a neutral amide linkage. This eliminates the key ionic bond, drastically reducing direct agonistic activity at dopamine receptors. |

| N-Substituent (Nicotinoyl group) | N/A for dopamine. In analogs, this group determines selectivity and can introduce new interactions. | The bulky, aromatic nicotinoyl group introduces steric hindrance and potential for new π-π or hydrogen bond interactions, altering the binding profile away from that of dopamine. |

Stereochemical Considerations in this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. This is because molecular targets like receptors and enzymes are chiral, and they interact differently with different stereoisomers (enantiomers or diastereomers) of a ligand.

This compound itself is an achiral molecule, as neither nicotinic acid nor dopamine has a stereocenter. However, SAR studies frequently involve the synthesis of analogs where chiral centers are deliberately introduced to probe the spatial requirements of the biological target. For example, modifying the ethyl linker of the dopamine moiety or adding chiral substituents to the pyridine ring would create stereoisomers.

Studies on structurally related dopamine D2 receptor antagonists provide a clear example of the importance of stereochemistry. In a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides, the biological activity was found to be highly dependent on the absolute configuration (R or S) at the chiral center on the pyrrolidine (B122466) ring. nih.gov Interestingly, the preferred stereochemistry for potent activity switched from S to R as the length of an alkyl chain substituent was increased. nih.gov This demonstrates that even subtle changes in one part of the molecule can alter the optimal 3D arrangement for receptor binding.

| Compound Series | N-Alkyl Side Chain | More Potent Stereoisomer (at Pyrrolidine C2) | Relative Potency (Binding Affinity) |

|---|---|---|---|

| Benzamides | Ethyl | S | The S-enantiomer was significantly more potent than the R-enantiomer. |

| Benzamides | n-Hexyl | R | The R-enantiomer was more potent than the S-enantiomer. |

| Dihydrobenzofurans | Ethyl | S | Diastereomers with the 2S configuration were more potent. |

| Dihydrobenzofurans | n-Butyl / n-Hexyl | R | Diastereomers with the 2R configuration were more potent. |

These findings underscore a critical principle: should chiral analogs of this compound be developed, their stereochemistry would be a crucial determinant of their potency and selectivity for any molecular target. The synthesis and testing of individual stereoisomers would be essential to identify the most active configuration and to understand the precise topology of its binding site.

Advanced Analytical and Bioanalytical Methodologies for N Nicotinoyl Dopamine Research

Development and Validation of Chromatographic Techniques for Quantification (e.g., HPLC-UV, HPLC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are fundamental for the quantitative analysis of N-Nicotinoyl Dopamine (B1211576). The development and validation of these methods are critical to ensure the reliability, accuracy, and precision of the results. While specific validated methods for NND are not extensively documented in publicly available literature, the principles for their development can be extrapolated from established methods for dopamine and its derivatives. researchgate.netresearchgate.netdergipark.org.trnih.gov

A typical HPLC-UV method for a compound like NND would involve separation on a C18 reversed-phase column. researchgate.netresearchgate.netdergipark.org.tr The mobile phase would likely consist of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netdergipark.org.tr UV detection would be set at a wavelength corresponding to the maximum absorbance of NND, which, based on its structure containing both a nicotinoyl and a dopamine moiety, would likely be around 280 nm. researchgate.netresearchgate.net Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique. nih.govnih.govturkjps.orgbiorxiv.org This method combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry, allowing for highly specific detection and quantification. An LC-MS/MS method for NND would be developed by optimizing the chromatographic conditions to achieve good peak shape and separation, and by fine-tuning the mass spectrometer parameters. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization, ESI) and identifying the precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

Table 1: Illustrative HPLC-UV Method Parameters for Dopamine Analysis (Adaptable for N-Nicotinoyl Dopamine)

| Parameter | Condition | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (pH 2.3) | researchgate.netdergipark.org.tr |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.netdergipark.org.tr |

| Detection | UV at 280 nm | researchgate.netresearchgate.net |

| Injection Volume | 20 µL | researchgate.netnih.gov |

| Linearity Range | 20-100 µg/mL (for Dopamine HCl) | dergipark.org.tr |

The quantification of this compound in biological matrices such as plasma and tissue homogenates presents significant challenges due to the complexity of these samples. nih.govresearchgate.net Sample preparation is a critical step to remove interfering substances like proteins and lipids and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). biorxiv.orgresearchgate.net

For plasma samples, a simple protein precipitation with a solvent like acetonitrile can be employed. waters.com Subsequent analysis by LC-MS/MS would provide the necessary sensitivity and selectivity for quantification. researchgate.netwaters.com For tissue homogenates, such as those from brain regions in animal models, the extraction process is more involved. nih.govbiorxiv.org Tissues are typically homogenized in an acidic solution to precipitate proteins and stabilize the catecholamine structure. nih.gov The supernatant is then collected for analysis. LC-MS/MS is particularly well-suited for analyzing such complex samples, offering the ability to simultaneously measure multiple analytes if required. nih.govbiorxiv.org

Once metabolites are identified, quantitative methods using LC-MS/MS can be developed. sygnaturediscovery.com This would involve synthesizing the identified metabolites to serve as reference standards for creating calibration curves. The validated LC-MS/MS method would then be used to quantify the metabolites in various biological samples obtained from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies. sygnaturediscovery.commdpi.com Currently, there is a lack of published research specifically detailing the metabolites of this compound and their quantification.

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. scirp.orgnih.govrsc.orgmdpi.comfrontiersin.org The dopamine moiety in NND is readily oxidizable, making it a suitable candidate for electrochemical detection. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed. scirp.orgnih.gov

The development of an electrochemical sensor for NND would involve modifying an electrode surface to enhance sensitivity and selectivity. scirp.orgmdpi.comfrontiersin.org Various nanomaterials, such as gold nanoparticles, carbon nanotubes, or graphene, have been used to modify electrodes for dopamine detection, and similar strategies could be applied for NND. scirp.orgfrontiersin.org These modifications can increase the electrode's surface area and facilitate electron transfer, leading to a lower detection limit. The sensor's performance would be characterized by its linear range, sensitivity, selectivity against potential interfering substances (e.g., ascorbic acid, uric acid), and stability.

Table 2: Examples of Electrochemical Sensors for Dopamine Detection

| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Gold Nanoparticles/Polyaniline | DPV | 1–100 μM | 0.86 μM | mdpi.com |

| LIG-Nb4C3Tx MXene-PPy-FeNPs | SWV | 1 nM–1 mM | 70 pM | frontiersin.org |

| Dopamine-specific Aptamer on Gold Electrode | CV | Wide linear range | Very low | scirp.org |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of newly synthesized compounds like this compound. nih.govufl.edu A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically used to confirm the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of protons and carbons and confirming the connectivity of the nicotinoyl and dopamine moieties. frontiersin.orgchemistry-chemists.comrjpharmacognosy.ir

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural information. frontiersin.org High-resolution mass spectrometry can confirm the elemental composition.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For NND, characteristic peaks for the amide C=O stretch, N-H stretch, O-H stretch of the catechol, and aromatic C-H and C=C vibrations would be expected. rsc.orgresearchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to determine the wavelength of maximum absorbance, which is useful for quantitative analysis by HPLC-UV. ufl.edu

Purity assessment is often performed using HPLC-UV, where the presence of a single, sharp peak indicates a high degree of purity.

Table 3: Key Spectroscopic Data for Dopamine (Relevant for this compound)

| Technique | Key Observations for Dopamine Structure | Reference |

| FTIR | Amine N-H stretching (~3344 cm⁻¹), Phenol O-H stretching (~3224 cm⁻¹), Aromatic C=C stretching (~1519 cm⁻¹) | researchgate.net |

| IRMPD | 16 distinct vibrational bands observed and assigned to the most stable conformer. | rsc.org |

Advanced Imaging Techniques for Preclinical Distribution Studies

Advanced imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools for non-invasively studying the in vivo distribution of compounds in preclinical animal models. nih.govsouthcarolinablues.comcriver.comfrontiersin.orgnih.govnih.govnih.gov While specific imaging studies for this compound are not yet reported, the principles of these techniques can be applied to investigate its biodistribution.

For a PET or SPECT study, this compound would need to be radiolabeled with a suitable positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) isotope, respectively. The radiolabeled NND would then be administered to an animal model, and the distribution and accumulation of the tracer in different organs, particularly the brain, would be monitored over time using a PET or SPECT scanner. nih.govcriver.comfrontiersin.org

These studies could provide valuable information on whether this compound can cross the blood-brain barrier and its regional distribution within the brain. Co-registration with anatomical imaging techniques like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) can provide a more precise localization of the tracer. criver.com Such preclinical imaging studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of NND in a living system.

Computational and Theoretical Investigations of N Nicotinoyl Dopamine

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as N-Nicotinoyl dopamine (B1211576), and a target protein or receptor at the atomic level. Docking predicts the preferred binding orientation and affinity of a molecule to a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time.

Given the structure of N-Nicotinoyl dopamine, which combines a dopamine moiety with a nicotinic acid (niacin) moiety, logical biological targets for investigation include dopamine receptors (DRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). While specific docking studies exclusively for this compound are not extensively published, research on related dopaminergic ligands provides a strong basis for hypothesizing its binding modes.

Dopamine Receptors (DRs): Studies involving the docking of various agonists and antagonists into models of D2, D3, and D4 receptors have identified key interaction points. researchgate.netnih.gov For endogenous dopamine and other catecholamine ligands, a crucial interaction involves a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue (Asp3.32) in the third transmembrane helix (TM3) of the receptor. nih.gov The catechol hydroxyl groups typically form hydrogen bonds with serine residues in TM5. nih.gov Molecular docking simulations would place this compound within this binding pocket to assess whether these canonical interactions are maintained and to explore the influence of the nicotinoyl group on binding affinity and selectivity. The nicotinoyl moiety could form additional interactions with residues in the binding pocket or the extracellular loops, potentially altering the ligand's pharmacological profile compared to dopamine itself.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Dopamine D2 Receptor) | Significance |

|---|---|---|---|

| Ionic / Salt Bridge | Dopamine Amine | Asp114 (TM3) | Primary anchor point for catecholamine ligands. nih.gov |

| Hydrogen Bond | Catechol Hydroxyls | Ser193, Ser197 (TM5) | Contributes to binding affinity and specificity. nih.gov |

| Hydrophobic Interaction | Dopamine Ethyl Linker | Val87, Val116, Leu187, Phe362 (TMs 2, 3, 5, 6) | Stabilizes the ligand within the hydrophobic binding pocket. nih.gov |

| Potential Hydrogen Bond / Pi-Stacking | Nicotinoyl Ring | Tyr390, Phe91 (TMs 7, 2) | Potential for additional interactions influencing selectivity and affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comtaylorfrancis.com By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby streamlining the drug discovery process. scienceforecastoa.com

No specific QSAR studies focused on this compound analogs are currently published. However, the principles of QSAR have been successfully applied to related classes of compounds, such as antagonists for nicotine-evoked dopamine release and various nicotinic acid derivatives. nih.govresearchgate.net

A hypothetical QSAR study on this compound analogs would involve several steps:

Dataset Assembly: A series of analogs would be synthesized by modifying the this compound scaffold. For example, substituents could be added to the pyridine (B92270) or catechol rings.

Activity Measurement: The biological activity of each analog, such as its antioxidant capacity or its ability to modulate a specific receptor, would be measured experimentally.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be classified as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological, among others. scienceforecastoa.com

Model Generation: Statistical methods, such as multi-linear regression (MLR) or neural networks (NN), would be used to build an equation linking a subset of the most relevant descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the resulting QSAR model would be rigorously tested to ensure its reliability. taylorfrancis.com

The resulting model could guide the design of more potent and selective compounds by predicting which structural modifications are likely to enhance the desired activity.

| Analog | Modification | LogP (Hydrophobicity) | Dipole Moment (Polarity) | Hypothetical Activity (IC₅₀, µM) |

|---|---|---|---|---|

| This compound | Parent | 1.50 | 5.8 D | 10.5 |

| Analog 1 | 4'-Chloro | 2.21 | 6.2 D | 7.2 |

| Analog 2 | 4'-Methoxy | 1.45 | 6.5 D | 15.8 |

| Analog 3 | 2-Methyl (Pyridine) | 1.95 | 5.5 D | 9.1 |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate early in the discovery pipeline. researchgate.netnih.gov These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later clinical stages. uniroma1.it

For this compound, various ADME parameters can be predicted using established software and webservers that rely on large datasets of experimentally determined properties. nih.govtechnologynetworks.com Key predicted properties include aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. semanticscholar.org

The structure of this compound is analogous to Picamilon (N-nicotinoyl-GABA), a compound designed to cross the blood-brain barrier and then hydrolyze into its constituent parts, GABA and niacin. wikipedia.org It is plausible that this compound could behave similarly, acting as a pro-drug that delivers dopamine and niacin after crossing biological membranes. Predictions of its stability in plasma and its susceptibility to hydrolysis by amidase enzymes would be critical to evaluating this hypothesis.

| ADME Property | Predicted Value/Class | Implication |

|---|---|---|

| Aqueous Solubility | Good | Favorable for formulation and dissolution. semanticscholar.org |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Medium Penetrant | May cross into the central nervous system to exert effects. semanticscholar.org |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions with substrates of this major metabolic enzyme. semanticscholar.org |

| Human Oral Bioavailability | Moderate | A reasonable fraction of an oral dose is expected to reach systemic circulation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic reactivity of a molecule. scienceopen.com These methods can calculate various properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential, which are fundamental to understanding a molecule's chemical behavior. nih.govmdpi.com

For this compound, quantum calculations can provide insights into several key aspects:

Antioxidant Activity: The compound's known antioxidant properties can be explained by its ability to donate a hydrogen atom or an electron. mdpi.com The bond dissociation energy (BDE) of the catechol O-H bonds can be calculated to predict the ease of hydrogen atom donation. The energy of the Highest Occupied Molecular Orbital (HOMO) is another critical descriptor; a higher HOMO energy indicates a greater tendency to donate an electron, which is a key mechanism for radical scavenging. nih.gov

Reactivity and Interaction Sites: The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Negative potential regions (typically red) indicate areas rich in electrons (like the oxygen and nitrogen atoms) that are prone to electrophilic attack or forming hydrogen bonds. Positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. The MEP map can predict how this compound will orient itself when approaching a receptor binding site.

Chemical Reactivity Descriptors: The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Descriptor | Typical Calculated Value (Illustrative) | Interpretation and Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Relates to the capacity for electron donation; a higher value suggests stronger antioxidant potential. nih.gov |

| LUMO Energy | -1.2 eV | Relates to the capacity for electron acceptance. |

| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | ~5-6 D | Quantifies the overall polarity of the molecule, influencing solubility and binding interactions. |